molecular formula C21H23FN2O B5664783 1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

Cat. No. B5664783
M. Wt: 338.4 g/mol
InChI Key: AUIQSALSKZJIAB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine often involves complex reactions. For instance, compounds with similar structures have been synthesized through reactions involving piperazine derivatives and various aromatic compounds. An example includes the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole, which involves intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds in the crystal structure (Wang, Liu, & Yan, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by weak intramolecular interactions such as C—H⋯N, which are crucial for the stability and reactivity of the molecules. These structures are further stabilized by weak intermolecular hydrogen bonds and C—H⋯π interactions, as seen in compounds synthesized from 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and related derivatives (Wang, Chen, Pu, & Wang, 2004).

Chemical Reactions and Properties

The chemical properties of 1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine derivatives can involve various reactions such as salification, monosubstitution, and resolution processes, which can lead to high yields and novel structures not previously reported in literature. For example, the synthesis of (2R,5S)-2,5-Dimethyl-4-(3Fluorobenzyl) Piperazine from (2R,5S)-2,5-Dimethylpiperazine involved such reactions, leading to an overall yield of 83% (Jian, 2011).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and magnetic properties, can be elucidated through X-ray diffraction studies and other spectroscopic methods. For instance, the crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) were studied, revealing its crystallization in the monoclinic system and the intermediate geometry of the CuCl4 ion between tetrahedral and square planar (Khedhiri, Mi, Rzaigui, & Nasr, 2016).

Chemical Properties Analysis

The chemical properties analysis of related compounds involves understanding their reactivity, stability, and interactions with other molecules. For instance, the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride demonstrated a multi-step reaction process with an overall yield of 45.7%, indicating the complexity and specificity of reactions involved in synthesizing such compounds (Mai, 2005).

properties

IUPAC Name

(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c1-16-4-3-5-20(17(16)2)23-12-14-24(15-13-23)21(25)11-8-18-6-9-19(22)10-7-18/h3-11H,12-15H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIQSALSKZJIAB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.